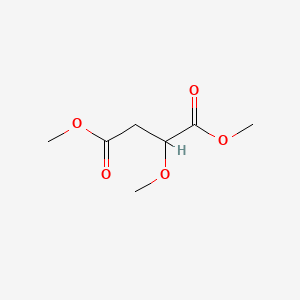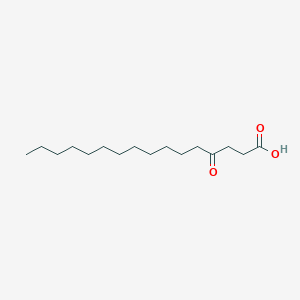
Butanedioic acid, methoxy-, dimethyl ester
Vue d'ensemble
Description
Butanedioic acid, methoxy-, dimethyl ester, also known as dimethyl methoxysuccinate, is an organic compound with the molecular formula C6H10O5. It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of Butanedioic Acid: : One common method to prepare butanedioic acid, methoxy-, dimethyl ester is through the esterification of butanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion. [ \text{C4H6O4} + 2 \text{CH3OH} \xrightarrow{\text{H2SO4}} \text{C6H10O5} + \text{H2O} ]
-
Methoxylation of Dimethyl Butanedioate: : Another method involves the methoxylation of dimethyl butanedioate using methanol and a suitable base such as sodium methoxide. This reaction introduces the methoxy group into the molecule. [ \text{C6H10O4} + \text{CH3OH} \xrightarrow{\text{NaOCH3}} \text{C6H10O5} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reactants and catalysts, along with advanced separation techniques, ensures the production of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butanedioic acid, methoxy-, dimethyl ester can undergo oxidation reactions to form various oxidation products, depending on the conditions and reagents used.
Reduction: This compound can be reduced to form butanedioic acid derivatives with different functional groups.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of methoxybutanedioic acid or further oxidized products.
Reduction: Reduction can yield butanedioic acid derivatives with hydroxyl or alkyl groups.
Substitution: Substitution reactions can produce a wide range of functionalized butanedioic acid esters.
Applications De Recherche Scientifique
Chemistry
Butanedioic acid, methoxy-, dimethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology
In biological research, this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It is also used as a substrate in various biochemical assays.
Medicine
This compound has potential applications in drug development. It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It is also used as a solvent and a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which butanedioic acid, methoxy-, dimethyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes and other biomolecules, influencing metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic Acid, Dimethyl Ester: This compound lacks the methoxy group present in butanedioic acid, methoxy-, dimethyl ester.
Butanedioic Acid, Diethyl Ester: This compound has ethyl groups instead of methyl groups.
Methoxyacetic Acid, Dimethyl Ester: This compound has a similar structure but with a different carbon chain length.
Uniqueness
This compound is unique due to the presence of both methoxy and ester functional groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
dimethyl 2-methoxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCYHISZCRQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961747 | |
| Record name | Dimethyl 2-methoxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4148-97-4 | |
| Record name | Dimethyl 2-methoxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















